molecular formula C6H6N2O2 B030229 Methyl pyrimidine-4-carboxylate CAS No. 2450-08-0

Methyl pyrimidine-4-carboxylate

Cat. No.: B030229
CAS No.: 2450-08-0
M. Wt: 138.12 g/mol
InChI Key: GXZQHMHLHHUHAM-UHFFFAOYSA-N
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Description

Methyl 4-Pyrimidine Carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring Methyl 4-Pyrimidine Carboxylate is characterized by a carboxylate group attached to the fourth position of the pyrimidine ring, with a methyl ester functional group

Scientific Research Applications

Methyl 4-Pyrimidine Carboxylate has diverse applications in scientific research:

Mechanism of Action

Target of Action

Methyl pyrimidine-4-carboxylate is a derivative of pyrimidine, which has been shown to have potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary form of active immune defense and neurons being responsible for transmitting information throughout the body .

Mode of Action

The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory effects . Pyrimidines also play a crucial role in purine and pyrimidine salvage pathways, which are essential for the synthesis of nucleic acid components .

Pharmacokinetics

They are often used as bioisosteres for phenyl and other aromatic π systems, which can influence their bioavailability .

Result of Action

The result of the compound’s action is the potential development of neuroprotective and anti-neuroinflammatory agents . The inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway can lead to the restoration of neuronal function and structure, potentially slowing disease progression by reducing neuronal death .

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. It’s worth noting that the synthesis and action of pyrimidine derivatives can be influenced by factors such as pH, temperature, and the presence of other chemical compounds .

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

While specific future directions for “Methyl pyrimidine-4-carboxylate” are not mentioned in the search results, it’s known that pyrimidine derivatives have a wide range of pharmacological effects, making them an area of interest for future research .

Biochemical Analysis

Biochemical Properties

Methyl pyrimidine-4-carboxylate plays a role in various biochemical reactions. The reactivity of the substituents linked to the ring carbon and nitrogen atoms of the compound is a key factor in these interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Dimroth rearrangement, a type of isomerization of heterocycles, is one of the key mechanisms associated with this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Specific temporal effects of this compound are still being explored.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It may also affect metabolic flux or metabolite levels. The specific metabolic pathways involving this compound are still being investigated.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a process that likely involves specific transporters or binding proteins It may also affect its localization or accumulation within cells

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. The specific subcellular localization of this compound is still being explored.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-Pyrimidine Carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-chloropyrimidine-4-carboxylic acid with methanol in the presence of a catalyst such as dimethylformamide and oxalyl chloride . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired methyl ester product.

Industrial Production Methods: Industrial production of Methyl 4-Pyrimidine Carboxylate often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Pyrimidine Carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted pyrimidine derivatives .

Comparison with Similar Compounds

Uniqueness: Methyl 4-Pyrimidine Carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its methyl ester group makes it more lipophilic compared to its ethyl counterpart, potentially affecting its pharmacokinetic properties. Additionally, the absence of substituents at other positions on the pyrimidine ring allows for selective modifications and derivatization .

Properties

IUPAC Name

methyl pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-6(9)5-2-3-7-4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZQHMHLHHUHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291809
Record name methyl pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2450-08-0
Record name 2450-08-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78314
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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